molecular formula C18H29Cl2FN2O B1391296 {[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride CAS No. 1185299-26-6

{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride

Cat. No. B1391296
M. Wt: 379.3 g/mol
InChI Key: YYBVCZHMXMDSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Piperidine Derivative : The core structure contains a piperidine ring , which is a six-membered heterocycle with a nitrogen atom. Piperidines are prevalent in various pharmaceuticals due to their diverse biological activities .
  • Fluorobenzyl Group : The 2-fluorobenzyl moiety is attached to the piperidine ring. Fluorine substitution can significantly impact the compound’s properties, including lipophilicity and receptor binding .


Synthesis Analysis

  • Cyclization of 1,2-Diamine Derivatives with Sulfonium Salts : Researchers have achieved the formation of protected piperazines through ring closure reactions between specific diamines and sulfonium salts. Subsequent deprotection and intramolecular cyclization yield piperazinopyrrolidinones .

Scientific Research Applications

  • Antipsychotic Potential : A study explored novel butyrophenones, including those with a benzoylpiperidine moiety, for their antipsychotic potential. These compounds showed selectivity for serotonin receptors, indicating their potential as neuroleptic drugs (Raviña et al., 2000).

  • Pharmacokinetics of ALK Inhibitors : Research on novel anaplastic lymphoma kinase (ALK) inhibitors revealed insights into their pharmacokinetics, including compound stability and potency against ALK, which is relevant in cancer treatment (Teffera et al., 2013).

  • Tuberculosis Drug Discovery : The 2,4-diaminoquinazoline class, including molecules with a piperidine moiety, was evaluated for tuberculosis drug discovery. Specific structural features were identified as key determinants of activity against Mycobacterium tuberculosis (Odingo et al., 2014).

  • Conformational Analysis in Drug Design : A study on the conformation and crystal structure of a related compound provided valuable insights for drug design, especially regarding the stability and phase transitions of the compound (Ribet et al., 2005).

  • Investigation of Acetylcholinesterase Inhibitors : The synthesis and evaluation of fluorobenzyl-piperidine analogs as potential acetylcholinesterase inhibitors were investigated, though these compounds showed limitations for in vivo studies (Lee et al., 2000).

  • Potential Dopamine Receptor Ligands : A synthesis study presented a compound as a potential dopamine D4 receptor ligand, indicating its possible application in neurological disorders (Fang-wei, 2013).

  • Binge Eating Disorder Treatments : Research on compounds targeting orexin receptors, including specific piperidine derivatives, demonstrated their potential in treating binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

  • Inotropic Activity in Cardiovascular Research : Certain piperidine-4-carboxamides were synthesized and showed promising inotropic activity, which could be relevant in cardiovascular disease treatments (Liu et al., 2009).

properties

IUPAC Name

1-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O.2ClH/c19-18-6-2-1-4-16(18)14-21-9-7-15(8-10-21)12-20-13-17-5-3-11-22-17;;/h1-2,4,6,15,17,20H,3,5,7-14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBVCZHMXMDSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2CCN(CC2)CC3=CC=CC=C3F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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